2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one
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Overview
Description
VU0183254 is an antagonist of insect olfactory receptors (ORs) acting at a binding site on the Orco subunit, capable of broadly inhibiting odor-mediated OR complex activation.
Mechanism of Action
Target of Action
The primary target of VU0183254 is the odorant receptor co-receptor (Orco) . Orco is a highly conserved ion channel expressed in the majority of olfactory receptor neurons (ORNs) in insects . It forms heteromeric complexes with non-conserved tuning odorant receptors (ORs) that provide coding specificity to each complex .
Mode of Action
VU0183254 acts as a specific allosteric modulator of OR signaling . It is capable of broadly inhibiting odor-mediated OR complex activation . This suggests that VU0183254 allosterically “locks” the Orco channel shut, preventing odorants from orthosterically activating the channel complex .
Biochemical Pathways
Its broad inhibition of odor-mediated or complex activation suggests that it impacts the olfactory signal transduction pathways in insects .
Result of Action
The result of VU0183254’s action is the inhibition of odorant-evoked activation of OR complexes . This inhibition provides additional insight into the structure/function of this unique family of ligand-gated ion channels .
Properties
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c1-2-25-21(17-10-7-13-28-17)23-24-22(25)29-14-20(27)26-15-8-3-5-11-18(15)30-19-12-6-4-9-16(19)26/h3-13H,2,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRHXKUEMHBKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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